molecular formula C25H21FN2O3S2 B3010428 N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1105228-74-7

N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

Cat. No.: B3010428
CAS No.: 1105228-74-7
M. Wt: 480.57
InChI Key: DKKKTDFXTIHCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by its complex structure, which includes a thiophene ring substituted with various functional groups, including a benzyl group, a fluorophenyl group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide typically involves multi-step organic reactions

    Thiophene Core Synthesis: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Fluorophenyl Group Addition: The fluorophenyl group can be added via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated thiophene intermediate in the presence of a palladium catalyst.

    Sulfamoyl Group Introduction: The sulfamoyl group can be introduced through a nucleophilic substitution reaction using a suitable sulfamoyl chloride derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfamoyl group or to reduce the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Halogenated reagents, palladium catalysts, organic solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide can be compared with other thiophene derivatives, such as:

    Thiophene-2-carboxamide: Lacks the benzyl, fluorophenyl, and sulfamoyl groups, resulting in different chemical properties and biological activities.

    4-Phenylthiophene-2-carboxamide: Similar structure but without the benzyl and fluorophenyl groups, leading to variations in reactivity and applications.

    N-benzylthiophene-2-carboxamide:

Properties

IUPAC Name

N-benzyl-3-[(4-fluorophenyl)-methylsulfamoyl]-4-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O3S2/c1-28(21-14-12-20(26)13-15-21)33(30,31)24-22(19-10-6-3-7-11-19)17-32-23(24)25(29)27-16-18-8-4-2-5-9-18/h2-15,17H,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKKTDFXTIHCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.